3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone
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Overview
Description
This compound belongs to a class of chemicals known as 2-thioxo-imidazolidin-4-ones, which have been explored for their diverse biological activities and potential in medicinal chemistry.
Synthesis Analysis
- Synthesis of derivatives involves the cyclization of compounds with ethyl chloroacetate and fused sodium acetate, with structures confirmed by IR, 1H NMR, and elemental analysis (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
- Microwave-assisted synthesis has been used for preparing related thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
- X-ray crystallography and spectral analysis have been utilized to elucidate the structure of similar thiazolidinone derivatives (Mabkhot et al., 2019).
Chemical Reactions and Properties
- The compound forms complexes with transition metals like CoII, NiII, and CuII, with electrochemical behavior studied using cyclic voltammetry and rotating disk electrode techniques (Beloglazkina et al., 2007).
Physical Properties Analysis
- Detailed physical properties are not explicitly mentioned in the available research. However, properties like solubility and melting points are generally determined as part of the characterization process in chemical synthesis.
Chemical Properties Analysis
- The thiazolidinone ring, a key component of this compound, is noted for its wide range of biological activities and is present in many marketed drugs (Mabkhot et al., 2019).
Scientific Research Applications
Antimicrobial Activity
Research on derivatives similar to the specified compound has shown significant antimicrobial properties. For instance, the synthesis of certain 2-thioxo-imidazolidin-4-one derivatives has demonstrated antimicrobial activity against various bacterial and fungal organisms, indicating the potential of these compounds in developing new antimicrobial agents (Nasser et al., 2010). This highlights the role of thiazolidinone and imidazolidinone derivatives in addressing the challenge of microbial resistance through novel drug development.
Anticancer and Antioxidant Properties
The chemical framework of 3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone derivatives has also been linked to anticancer and antioxidant activities. A study found that novel 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives exhibit high antioxidant and anticancer activities, underscoring the potential of these compounds in cancer therapy and prevention of oxidative stress-related diseases (Saied et al., 2019).
Synthesis and Biological Evaluation
The synthesis processes for these compounds often lead to the discovery of their diverse biological activities. For example, the synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones have provided insights into their cytotoxic effects against cancer cell lines, demonstrating the significance of the synthetic pathway in uncovering the therapeutic potentials of these compounds (Karalı et al., 2002).
Antitrypanosomal and Anticancer Activity
Further research has explored the trypanocidal and anticancer activities of 5-enamine-4-thiazolidinone derivatives, revealing that certain compounds within this class can inhibit the growth of parasites and cancer cells at sub-micromolar concentrations. This indicates a promising avenue for developing treatments for trypanosomiasis and cancer (Holota et al., 2019).
Future Directions
properties
IUPAC Name |
(5Z)-3-ethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-3-19-16(21)14(9-10-15-18(2)11-12-23-15)20(17(19)22)13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3/b14-9-,15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIFRAYRMXBLIX-RRFADNKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)N(C1=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/N(C1=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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